Synthetic Yield: 2-Chlorophenyl vs. 2,4-Dichlorophenyl
In a Zn(II)-bisoxazoline-catalyzed asymmetric Friedel–Crafts alkylation of indole with nitroalkenes, the target compound bearing a 2-chlorophenyl substituent (3ah) was obtained in 97% yield. Under identical catalytic conditions, the 2,4-dichlorophenyl analog (3al) gave a significantly lower yield of 90% [1]. This indicates that the substitution pattern on the aryl ring directly modulates reaction efficiency.
| Evidence Dimension | Isolated chemical yield in asymmetric Friedel–Crafts alkylation |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-1H-indole (3al): 90% yield |
| Quantified Difference | +7% absolute yield advantage for the 2-chlorophenyl derivative |
| Conditions | Zn(II)-bisoxazoline complex catalyst, CH₂Cl₂, room temperature (J. Org. Chem. 2006, 71, 75–80) |
Why This Matters
Higher reaction yield translates to lower cost per gram of purified product and reduced waste in scale-up, making the 2-chlorophenyl compound the more atom-efficient choice for method development or library synthesis.
- [1] Jia, Y.-X.; Zhu, S.-F.; Yang, Y.; Zhou, Q.-L. Asymmetric Friedel–Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)-Bisoxazoline Complexes. J. Org. Chem. 2006, 71 (1), 75–80. DOI: 10.1021/jo0516537. View Source
